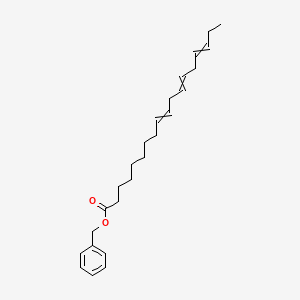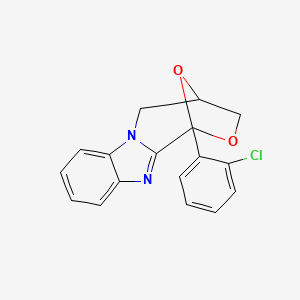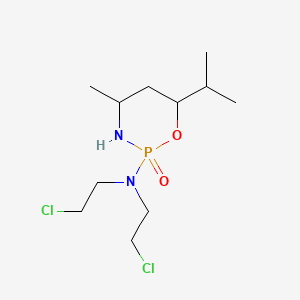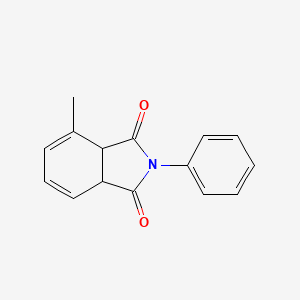![molecular formula C9H16N2O4 B14432053 4-[Nitroso(4-oxopentyl)amino]butanoic acid CAS No. 80858-93-1](/img/structure/B14432053.png)
4-[Nitroso(4-oxopentyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Nitroso(4-oxopentyl)amino]butanoic acid is a chemical compound with the molecular formula C₉H₁₆N₂O₄. It contains a nitroso group, a ketone group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions . The compound is known for its unique structure, which includes multiple bonds and rotatable bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Nitroso(4-oxopentyl)amino]butanoic acid involves several steps. One common method includes the reaction of N-methylpyrrolidone with toluene and tetrabutylammonium bromide, followed by the addition of sodium hydroxide solution. The reaction mixture is stirred at 50°C for 28 hours, and the product is isolated by adjusting the pH with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar steps as the laboratory preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[Nitroso(4-oxopentyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester and amide derivatives.
Scientific Research Applications
4-[Nitroso(4-oxopentyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Nitroso(4-oxopentyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylnitrosoamino)butanoic acid
- N-Nitroso-N-Methyl-4-Aminobutyric Acid
- N-Nitroso-N-Ethyl-4-Aminobutyric Acid
Uniqueness
4-[Nitroso(4-oxopentyl)amino]butanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity .
Properties
CAS No. |
80858-93-1 |
|---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-[nitroso(4-oxopentyl)amino]butanoic acid |
InChI |
InChI=1S/C9H16N2O4/c1-8(12)4-2-6-11(10-15)7-3-5-9(13)14/h2-7H2,1H3,(H,13,14) |
InChI Key |
AICNZXNQHCNNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCN(CCCC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)


![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)

![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)





![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)

